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molecular formula C10H11ClN4O B8802622 4-Chloro-N,N,7-trimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

4-Chloro-N,N,7-trimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No. B8802622
M. Wt: 238.67 g/mol
InChI Key: JSMKTYPISWEOPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07772247B2

Procedure details

A reaction mixture containing carboxylate 275 (78 mg, 0.36 mmo), oxalyl chloride (63 uL, 0.72 mmol), and a drop of DMF in DCM was stirred for 2 h. Solvents were removed under reduced pressure and the residue was re-dissolved in DCM (4 mL). To this solution Me2NH (360 μL, 0.72 mmol, 2M in THF) in THF was added and the mixture was stirred at room temperature for 4 h. The solvent was removed under reduced pressure and the residue was purified by flash column chromatography (eluent EtOAc) to afford the title compound 276 (50 mg, 58% yield) as a yellowish solid. MS (m/z): 239.1(M+H) (found).
Name
carboxylate
Quantity
78 mg
Type
reactant
Reaction Step One
Quantity
63 μL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
360 μL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
58%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]2[CH:10]=[C:9]([C:11]([O-:13])=O)[N:8]([CH3:14])[C:4]=2[N:5]=[CH:6][N:7]=1.[Li+].C(Cl)(=O)C(Cl)=O.[CH3:22][N:23](C=O)[CH3:24].N(C)C>C(Cl)Cl.C1COCC1>[Cl:1][C:2]1[C:3]2[CH:10]=[C:9]([C:11]([N:23]([CH3:24])[CH3:22])=[O:13])[N:8]([CH3:14])[C:4]=2[N:5]=[CH:6][N:7]=1 |f:0.1|

Inputs

Step One
Name
carboxylate
Quantity
78 mg
Type
reactant
Smiles
ClC=1C2=C(N=CN1)N(C(=C2)C(=O)[O-])C.[Li+]
Name
Quantity
63 μL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
360 μL
Type
reactant
Smiles
N(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvents were removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was re-dissolved in DCM (4 mL)
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash column chromatography (eluent EtOAc)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)N(C(=C2)C(=O)N(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 50 mg
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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